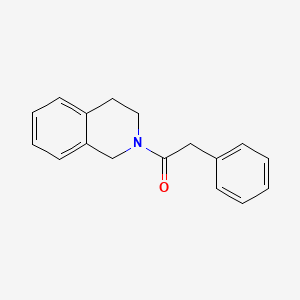

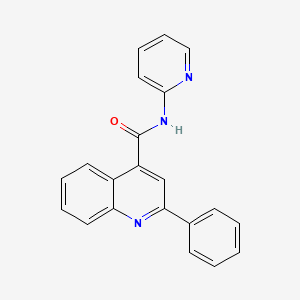

![molecular formula C14H14FNO3 B5596605 2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)

2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of compounds related to 2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate often involves base-catalyzed Claisen-Schmidt condensation reactions and other complex organic synthesis methods (Salian et al., 2018).

Molecular Structure Analysis

- The molecular structure of related compounds features critical angles and distances between atoms, as characterized by methods like X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).

Chemical Reactions and Properties

- Specific chemical reactions, such as cascade reactions forming N,O-containing fused tricyclic skeletons, demonstrate the complex reactivity of similar compounds (Mao et al., 2017).

Physical Properties Analysis

- The physical properties, like crystal structure and hydrogen bonding patterns, are analyzed through techniques like single-crystal X-ray diffraction and NMR spectroscopy, which give insights into the spatial arrangement of molecules and intermolecular interactions (Li et al., 2005).

Chemical Properties Analysis

- Chemical properties, such as reactivity under different conditions and interaction with other molecules, are crucial for understanding the behavior of these compounds. DFT calculations and spectroscopic analyses provide insights into these properties (Jayaraj & Desikan, 2020).

Scientific Research Applications

Radioprotective and Chemoprotective Properties

Research on aminophosphorothioate drugs, which share a functional similarity with the compound of interest, shows potential in radioprotective and chemoprotective applications, particularly in cancer therapies. These properties are thought to be associated with the catabolism by polyamine oxidase, which varies in different body tissues, suggesting a potential route for exploring the use of similar compounds in reducing the toxic effects of radiation and chemotherapy (Ishimaru, 1982).

Photoalignment in Liquid Crystals

A study on prop-2-enoates derivatives for photoalignment of nematic liquid crystals demonstrates the influence of fluoro-substituents and thiophene moieties on the photoalignment quality, highlighting the role of specific chemical groups in enhancing material properties for display technologies. This suggests potential applications of the compound , or its derivatives, in the field of liquid crystal displays (LCDs) (Hegde et al., 2013).

Anticancer Activity

The synthesis and characterization of organotin(IV) complexes with amino acetate functionalized Schiff bases show significant in vitro cytotoxicity against various human tumor cell lines. This research area could provide insight into the potential anticancer applications of structurally similar compounds, suggesting that incorporating specific functional groups into the compound of interest might enhance its utility in cancer treatment (Basu Baul et al., 2009).

Genetically Encoded Fluorescent Amino Acids

The development of fluorescent amino acids for selective and efficient biosynthetic incorporation into proteins at defined sites offers powerful tools for studying protein structure, dynamics, and interactions. This research demonstrates the potential of incorporating fluorescent properties into amino acids, which could suggest avenues for the development of fluorescent markers or probes based on the structure of interest for biochemical and cellular studies (Summerer et al., 2006).

Novel Anticancer Agents

The design and synthesis of α-aminophosphonate derivatives with anticancer activities, using a one-pot three-component method, highlight the potential for developing new therapeutic agents. This suggests that the compound , with appropriate modifications, might be explored for its anticancer properties, provided it shares functional or structural similarities with these derivatives (Fang et al., 2016).

properties

IUPAC Name |

prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-2-10-19-14(18)5-3-4-13(17)16-12-8-6-11(15)7-9-12/h1,6-9H,3-5,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGYKHCUBQMBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CCCC(=O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)

![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)

![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)

![4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)